molecular formula C21H44NO7P B1649357 1-Palmitoyl-sn-glycero-3-phosphoethanolamine CAS No. 53862-35-4

1-Palmitoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B1649357
CAS No.: 53862-35-4
M. Wt: 453.5 g/mol
InChI Key: YVYMBNSKXOXSKW-HXUWFJFHSA-N
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Description

16:0 Lyso PE, also known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a lysophosphatidylethanolamine. It is a minor lipid found in low levels in plasma membranes and serum. This compound is generated through the action of phospholipase A2 (PLA2) and plays a role in various biological processes .

Safety and Hazards

The safety data sheet for a similar compound, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, indicates that it may cause eye irritation, skin irritation, and may be harmful if inhaled .

Future Directions

Research on phospholipids like 1-Palmitoyl-sn-glycero-3-phosphoethanolamine is ongoing, with studies investigating their role in inflammation, proliferation, apoptosis in cultured vascular smooth muscle cells and macrophages . They are also being used in systems mimicking the cell membrane such as Nanodiscs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 16:0 Lyso PE can be synthesized through the hydrolysis of phosphatidylethanolamine (PE) using phospholipase A2 (PLA2). The reaction typically involves the use of an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of 16:0 Lyso PE involves large-scale enzymatic hydrolysis of phosphatidylethanolamine. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 16:0 Lyso PE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .

Properties

IUPAC Name

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYMBNSKXOXSKW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPE(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

53862-35-4
Record name LysoPE(16:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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